2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo-
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Overview
Description
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimido-triazine core, which is a fused ring system combining pyrimidine and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- typically involves multi-step organic reactions. Common starting materials might include substituted pyrimidines and triazines, which undergo various chemical transformations such as cyclization, amination, and thiolation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
The compound might have potential medicinal applications, such as serving as a lead compound for drug development targeting specific diseases.
Industry
In industry, it could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,6-b][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents.
Thioxo compounds: Compounds containing the thioxo group (-S-) similar to the one in the given compound.
Uniqueness
The uniqueness of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- lies in its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties.
Properties
CAS No. |
119294-04-1 |
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Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
8-amino-1-benzyl-3-methyl-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C14H13N5OS/c1-9-13(20)18(8-10-5-3-2-4-6-10)12-7-11(15)16-14(21)19(12)17-9/h2-7H,8H2,1H3,(H2,15,16,21) |
InChI Key |
AVJYPLONBWXIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=S)N)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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